

# IUPAC name for 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde

**Cat. No.:** B1632591

[Get Quote](#)

An In-Depth Technical Guide to **6-(2-Fluorophenyl)-3-pyridinecarbaldehyde**: Synthesis, Characterization, and Applications

## Executive Summary

**6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** is a substituted heteroaromatic compound of significant interest in the field of medicinal chemistry and drug discovery. As a bifunctional molecule, it incorporates the pharmacologically relevant pyridine nucleus, a synthetically versatile aldehyde group, and a fluorophenyl moiety known to enhance metabolic stability and binding affinity. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its physicochemical properties, detail a robust synthetic methodology via the Suzuki-Miyaura cross-coupling reaction with mechanistic insights, outline standard protocols for its purification and characterization, and discuss its potential as a pivotal intermediate for the development of novel therapeutics.

## Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, coenzymes, and pharmaceuticals.<sup>[1][2]</sup> Its presence is critical to the function of drugs such as the anti-cancer agent Abiraterone, the anti-tuberculosis medication Isoniazid, and the ulcer

treatment Omeprazole.<sup>[3]</sup> The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated, which often improves the solubility and bioavailability of drug candidates.<sup>[2][4]</sup> Consequently, pyridine derivatives are highly sought-after scaffolds in the pharmaceutical industry for generating novel chemical entities with diverse therapeutic applications.<sup>[1][4]</sup>

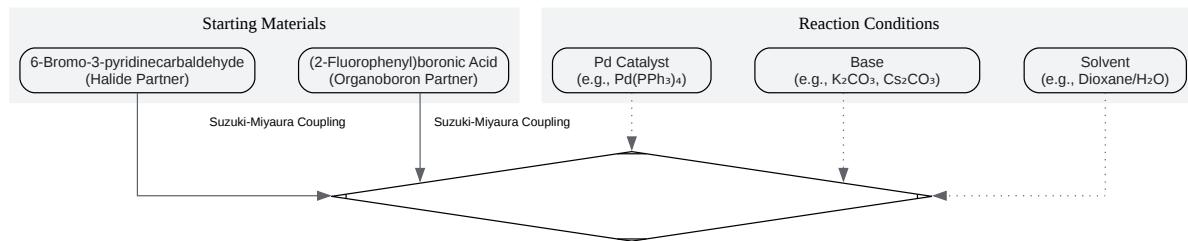
**6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** emerges as a particularly valuable building block within this chemical space.<sup>[5]</sup> It combines three key features:

- A Pyridine Core: Provides a proven pharmacophore for interacting with various biological targets.
- A Formyl (Aldehyde) Group: A versatile chemical handle for subsequent modifications, such as reductive aminations, Wittig reactions, or condensations, enabling the rapid generation of compound libraries.
- A 2-Fluorophenyl Substituent: The fluorine atom can modulate the electronic properties of the molecule, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions with target proteins through favorable electrostatic or hydrogen bonding interactions.

This guide aims to serve as a senior application scientist's perspective on harnessing the potential of this key intermediate.

## Physicochemical and Safety Profile

A clear understanding of a compound's properties is foundational to its application in a research setting.


| Property           | Value                                     | Reference           |
|--------------------|-------------------------------------------|---------------------|
| IUPAC Name         | 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde | N/A                 |
| CAS Number         | 898795-78-3                               | <a href="#">[6]</a> |
| Molecular Formula  | C <sub>12</sub> H <sub>8</sub> FNO        | <a href="#">[6]</a> |
| Molecular Weight   | 201.2 g/mol                               | <a href="#">[6]</a> |
| Appearance         | Not specified, likely a solid             | N/A                 |
| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen)   | <a href="#">[6]</a> |

## Synthesis and Purification

The most efficient and widely adopted method for constructing the biaryl bond in **6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[7\]](#)[\[8\]](#) This reaction is renowned for its mild conditions, high functional group tolerance, and broad applicability.[\[7\]](#)[\[9\]](#)

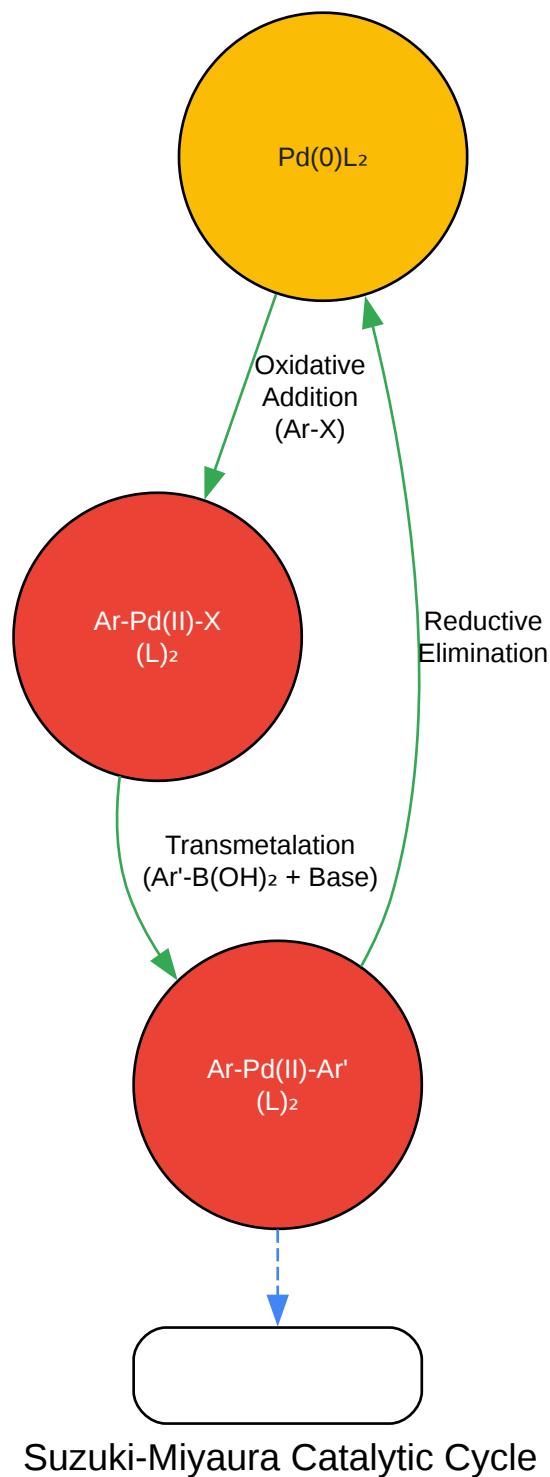
## Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The strategy involves the coupling of a halogenated pyridinecarbaldehyde with an organoboron reagent. The key C-C bond is formed between the C6 position of the pyridine ring and the C1 position of the fluorophenyl ring.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the target compound.

## Detailed Experimental Protocol: Synthesis


This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[10][11]

- **Reactor Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-pyridinecarbaldehyde (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
- **Solvent and Catalyst Addition:** Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Bubble the inert gas through the solution for 15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd}(\text{PPh}_3)_4$ , 0.03 eq). The choice of a phosphine ligand stabilizes the  $\text{Pd}(0)$  active species.[8]
- **Reaction:** Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- **Concentration:** Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

## Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which prevents the formation of significant side products. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.[\[9\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

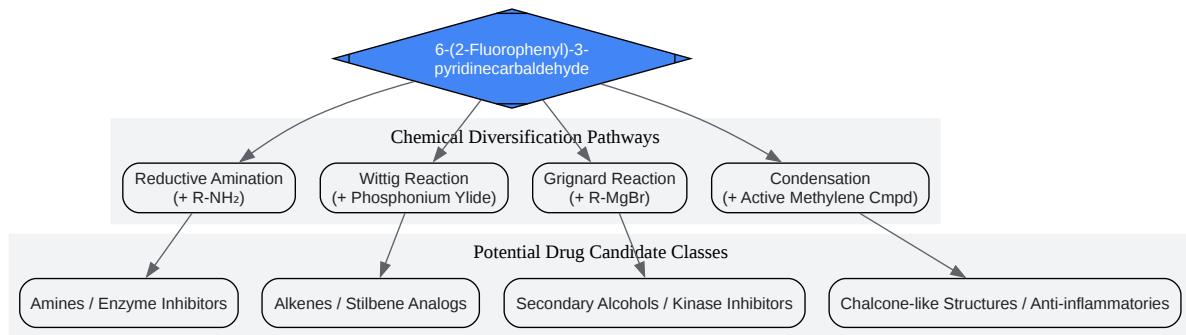
## Purification Protocol

- Chromatography: Purify the crude product by flash column chromatography on silica gel.
- Solvent System: Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) as the eluent. The polarity is chosen to effectively separate the nonpolar starting materials and byproducts from the more polar product.
- Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
- Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield **6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** as a purified solid.

## Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. Spectroscopic methods provide a definitive structural fingerprint. While a specific high-resolution spectrum for this exact molecule is not publicly available, the expected data can be reliably predicted based on the analysis of its constituent parts, such as 3-pyridinecarboxaldehyde.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

| Technique           | Expected Observations                                                                                                                                      | Rationale                                                                                                                       |
|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Aldehyde proton (CHO) singlet<br>~9.8-10.1 ppm. Aromatic protons on both rings in the range of 7.0-9.0 ppm, showing characteristic coupling patterns.      | The aldehyde proton is highly deshielded. The aromatic region will be complex due to the two coupled ring systems.              |
| <sup>13</sup> C NMR | Carbonyl carbon (C=O) signal ~185-195 ppm. Aromatic carbons ~115-165 ppm.                                                                                  | The carbonyl carbon is characteristic and appears far downfield. The C-F coupling from the fluorophenyl ring may be observable. |
| Mass Spec (MS)      | [M+H] <sup>+</sup> ion corresponding to the calculated exact mass (202.0668 m/z).                                                                          | Provides confirmation of the molecular weight and formula.                                                                      |
| IR Spectroscopy     | Strong C=O stretch ~1700-1720 cm <sup>-1</sup> . C-F stretch ~1100-1250 cm <sup>-1</sup> . Aromatic C=C and C-H stretches in their characteristic regions. | Confirms the presence of key functional groups (aldehyde, fluorophenyl, aromatic rings).                                        |


## Applications in Medicinal Chemistry and Drug Discovery

The true value of **6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** lies in its potential as a versatile intermediate for creating more complex molecules with potential therapeutic value.<sup>[5]</sup> The pyridine scaffold is a privileged structure in drug design, known to be a component of antibacterial, antifungal, anticancer, and anti-inflammatory agents.<sup>[1][4][10]</sup>

## A Scaffold for Library Synthesis

The aldehyde functional group is a gateway to a multitude of subsequent chemical transformations. This allows for the systematic exploration of the chemical space around the

core scaffold to identify compounds with optimal biological activity, a process known as Structure-Activity Relationship (SAR) studies.



[Click to download full resolution via product page](#)

Caption: Diversification potential of the title compound in drug discovery.

## Potential Therapeutic Targets

Based on the prevalence of the substituted pyridine scaffold in known bioactive molecules, compounds derived from **6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** could be investigated for a range of activities, including but not limited to:

- Oncology: As precursors to kinase inhibitors or cell cycle modulators.[\[10\]](#)
- Infectious Diseases: As novel antibacterial or antifungal agents.[\[1\]](#)
- Neuroscience: As ligands for receptors or enzymes involved in neurodegenerative diseases.[\[17\]](#)
- Inflammatory Diseases: As inhibitors of inflammatory pathways.[\[4\]](#)

The specific substitution pattern—a phenyl group at the 6-position and a reactive handle at the 3-position—provides a vector for molecular growth that can be tailored to fit the binding pockets of diverse biological targets.

## Conclusion

**6-(2-Fluorophenyl)-3-pyridinecarbaldehyde** is more than a simple chemical compound; it is a strategically designed building block for modern drug discovery. Its synthesis via robust and scalable methods like the Suzuki-Miyaura coupling makes it readily accessible. Its inherent chemical functionalities offer a platform for extensive molecular elaboration. For researchers and scientists in the pharmaceutical industry, mastering the synthesis and application of such key intermediates is fundamental to the successful development of the next generation of therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jennysynth.com [jennysynth.com]
- 6. 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde | 898795-78-3 [m.chemicalbook.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]

- 10. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 12. 3-Pyridinecarboxaldehyde | C6H5NO | CID 10371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 14. Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 16. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 17. brcrp.ac.in [brcrp.ac.in]
- To cite this document: BenchChem. [IUPAC name for 6-(2-Fluorophenyl)-3-pyridinecarbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632591#iupac-name-for-6-2-fluorophenyl-3-pyridinecarbaldehyde]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)